molecular formula C7H14O2 B144170 2-Allyl-2-methyl-1,3-propanediol CAS No. 25462-37-7

2-Allyl-2-methyl-1,3-propanediol

Cat. No. B144170
CAS RN: 25462-37-7
M. Wt: 130.18 g/mol
InChI Key: JJXSMZLINUIUFX-UHFFFAOYSA-N
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Description

2-Allyl-2-methyl-1,3-propanediol is a compound that is not directly mentioned in the provided papers, but its structure can be inferred to be related to the compounds discussed in the research. It is likely a diol with an allyl group attached, which could make it a useful intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds involves the use of allylation reactions. For instance, 3,3-bis(trimethylsilyl)-2-methyl-1-propene is prepared from alkenyl bromides and can undergo ene reactions with aldehydes or Sakurai allylation reactions depending on the Lewis acid used . Another synthesis route involves the reaction of 2-hydroxymethyl-2-methyl-1,3-propanediol with allyl bromide to produce various derivatives, including those with polyfluoroalkyl groups . These methods could potentially be adapted for the synthesis of 2-Allyl-2-methyl-1,3-propanediol.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Allyl-2-methyl-1,3-propanediol has been characterized using techniques such as NMR, GC-MS, and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the structure of synthesized compounds.

Chemical Reactions Analysis

The reactivity of compounds with allyl groups is well-documented. For example, 2-allyl-1-methylenecyclohexane can undergo polymerization through an alternating intra-intermolecular propagation mechanism . Similarly, 2-Allyl-2-methyl-1,3-propanediol may also participate in various polymerization reactions or serve as a reactant in other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-1,3-propanediol derivatives have been studied, revealing characteristics such as resistance to crystallization, compatibility with monomers, and higher tensile and flexural strengths . These properties are important for applications in resins, coatings, and other materials. The presence of an allyl group in 2-Allyl-2-methyl-1,3-propanediol would likely influence these properties, potentially enhancing its utility in certain applications.

Applications and Case Studies

While no specific case studies on 2-Allyl-2-methyl-1,3-propanediol were provided, the related compound 2-methyl-1,3-propanediol has been applied in various industries, including resins, coatings, plasticizers, and personal care products . The modifications introduced by the allyl group could open up new applications or improve existing ones, making it a compound of interest for further research and development.

Scientific Research Applications

Synthesis Applications

  • Iridium-Catalyzed Enantioselective Carbonyl Allylation : The compound is used in the synthesis of protected 1,3-polyol substructures, utilizing 1,3-propanediol in iterative asymmetric allylation under iridium-catalyzed transfer hydrogenation conditions, providing exceptional stereocontrol (Lu et al., 2009).

  • Polypropionate Stereopolyads Synthesis : Involves the compound in double carbonyl crotylation from the alcohol oxidation level, resulting in the formation of complex polypropionate structures with high control of diastereoselectivity and enantioselectivity (Gao et al., 2011).

  • Bryostatin A-Ring Synthesis : Used in the concise synthesis of the bryostatin A-ring, a significant compound in medicinal chemistry, through double asymmetric carbonyl allylation followed by various steps including ozonolysis and carbonyl reverse prenylation (Lu & Krische, 2009).

Chemical Conversion and Catalysis

  • Selective Dehydration to Allylic Alcohols : Demonstrates the compound's ability to undergo selective dehydration when catalyzed by ceria, producing allylic alcohols at specific temperatures (Sato et al., 2003).

  • Formation of Tetrahydrofurans : Involves the cyclization of the compound in the presence of mineral acid to produce various spiro compounds containing the tetrahydrofuran ring, showcasing its versatility in organic synthesis (Wasson et al., 1963).

  • Hydrocarbonylation Reactions : The compound is involved in the hydrocarbonylation of allyl alcohol, leading to the formation of significant compounds like 1,4-butanediol, indicative of its role in complex chemical reactions (Simpson et al., 1993).

Biotechnological Applications

  • Production of 1,3-Propanediol from Glycerol : It is used in the biosynthesis of 1,3-propanediol via genetically engineered microorganisms, indicating its role in sustainable and economically viable production processes (Yang et al., 2018).

Material Science and Engineering

  • Polyester Resin Synthesis : The compound is used in the production of various types of polyester resins, demonstrating its impact on material properties and performance in coatings and other applications (Sullivan et al., 1990).

Safety And Hazards

While specific safety data for 2-Allyl-2-methyl-1,3-propanediol is not available, similar compounds may cause skin irritation, be harmful if absorbed through the skin, cause eye irritation, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

2-methyl-2-prop-2-enylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-4-7(2,5-8)6-9/h3,8-9H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXSMZLINUIUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180138
Record name 1,3-Propanediol, 2-allyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-2-methyl-1,3-propanediol

CAS RN

25462-37-7
Record name 1,3-Propanediol, 2-allyl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-allyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Endo, K Kakimoto, B Ochiai, D Nagai - Macromolecules, 2005 - ACS Publications
This article deals with anionic ring-opening polymerization of a bifunctional cyclic carbonate consisting of both five- and six-membered rings (65CCP) and anionic depolymerization of …
Number of citations: 75 pubs.acs.org
RA Findeis, LH Gade - Journal of the Chemical Society, Dalton …, 2002 - pubs.rsc.org
Using diethyl-2-methylmalonate as a starting material, the two diphosphines HCCCH2C(CH3)(CH2PPh2)2 (7) and H2CCHCH2C(CH3)(CH2PPh2)2 (13), containing alkynyl and …
Number of citations: 13 pubs.rsc.org

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